6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 439111-27-0) is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle renowned for its pharmacological and agrochemical applications . The compound features:
- 5- and 7-methyl groups on the pyrimidine ring, which enhance metabolic stability and modulate electronic properties.
- A methylsulfanyl group at position 2, which may influence solubility and reactivity .
This scaffold is widely studied for its versatility; substitutions at positions 2, 5, 6, and 7 can tailor bioactivity toward anticancer, antifungal, or herbicidal targets .
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-9-13(7-11-4-3-5-12(15)6-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOKHSHBFGYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327195 | |
| Record name | 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477890-34-9 | |
| Record name | 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, providing excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenylmethyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups to the fluorophenylmethyl moiety.
Scientific Research Applications
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine are best understood through comparison with structurally related derivatives. Key analogs and their activities are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations
Substituent-Driven Activity: Position 2: Sulfonamide (8b) and sulfanyl groups (target compound) differ in polarity and hydrogen-bonding capacity, influencing target selectivity. Sulfonamides are common in herbicides (e.g., ALS inhibitors), while sulfanyl groups may enhance membrane permeability . Position 7: Anilino substituents (e.g., 8q) are critical for antiproliferative activity, likely through tubulin binding, whereas methyl groups (target compound) may prioritize metabolic stability .
Biological Activity Trends: Herbicidal Activity: Compounds with sulfonamide (8b) or oxadiazole (5a) groups exhibit potent herbicidal effects, suggesting the target compound’s methylsulfanyl group may also contribute to similar activity . Anticancer Potential: Derivatives with anilino substituents (8q, 8r) show nanomolar IC50 values against cancer cells, highlighting the importance of aromatic/halogenated groups at position 7. The target compound’s 3-fluorobenzyl group could be explored for analogous mechanisms .
Physicochemical Properties :
- The methylsulfanyl group in the target compound may confer higher lipophilicity (logP) compared to sulfonamides or carboxylic acids, impacting bioavailability and tissue penetration .
Biological Activity
The compound 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 439111-27-0) is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-cancer effects, and potential mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₅FN₄
- Molecular Weight : 302.37 g/mol
- CAS Number : 439111-27-0
The compound features a triazolo-pyrimidine core with a fluorophenylmethyl substituent that is crucial for its biological activity.
Cytotoxicity and Anti-Cancer Effects
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that compounds structurally similar to this compound demonstrated:
- High selectivity between cancerous and normal cells.
- Induction of apoptosis through mitochondrial pathways.
- Cell cycle arrest at the G2/M phase in certain cancer cell lines such as EC109.
The mechanism involved includes:
- Decrease in mitochondrial membrane potential.
- Activation of caspases (caspase-9 and caspase-3).
- Upregulation of tumor suppressor proteins like p53 and pro-apoptotic factors such as Bax .
Mechanistic Studies
Further mechanistic studies have shown that the compound may interact with specific targets within cancer cells. It has been suggested that the triazolo-pyrimidine scaffold can act as a bioisostere for purines, potentially allowing it to inhibit various kinases involved in cancer progression. For instance:
- It has been reported to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
Comparative Biological Activity
| Compound | Cytotoxicity (IC50) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | Low µM range | Apoptosis induction | CDK inhibition |
| Related Triazolo Compounds | Varies | Cell cycle arrest | Various kinases |
Case Studies
-
Study on Derivative Compounds :
A derivative similar to the target compound was tested against five human cancer cell lines. Results indicated that it caused significant cell death with an IC50 value in the low micromolar range. The study emphasized the importance of structural modifications in enhancing cytotoxicity while maintaining selectivity for cancer cells over normal cells . -
Mechanistic Insights :
Another investigation revealed that treatment with the compound resulted in G2/M phase arrest and apoptosis via mitochondrial pathways. This was evidenced by changes in mitochondrial membrane potential and activation of apoptotic markers like caspase-3 and caspase-9 .
Q & A
Basic: What are the standard synthetic protocols for 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions impact yield?
Methodological Answer:
The compound is typically synthesized via multi-component reactions involving 3-amino-1,2,4-triazole, aldehydes, and ketones. A common approach involves catalytic fusion with dimethylformamide (DMF) to accelerate cyclization . For example:
- Step 1: Combine 3-amino-1,2,4-triazole with 3-fluorophenyl aldehyde and ethyl 3-oxo hexanoate.
- Step 2: Heat under reflux in ethanol with a catalytic additive (e.g., TMDP) to improve regioselectivity .
- Step 3: Monitor reaction progress via TLC (EtOAc/light petroleum, 3:7) and purify via column chromatography .
Critical Variables:
- Temperature: Prolonged heating (>60°C) may lead to decomposition.
- Catalyst: TMDP increases yield (up to 85%) by stabilizing intermediates .
Advanced: How can researchers optimize multi-step synthesis to minimize byproducts in triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Byproduct formation often arises from competing reactions at the triazole N1/N2 positions. Mitigation strategies include:
- Statistical Design of Experiments (DoE): Use response surface methodology to model interactions between temperature, solvent polarity, and catalyst loading .
- Flow Chemistry: Continuous-flow systems reduce side reactions by precisely controlling residence time and mixing efficiency .
- Additive Screening: Polar additives like DMF suppress non-regioselective cyclization .
Table 1: Optimization Results for Key Parameters
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Reaction Time | 3–4 hours | Reduces hydrolysis |
| Solvent (EtOH:H₂O) | 1:1 v/v | Enhances solubility |
| Catalyst (TMDP) | 5 mol% | Improves yield by 20% |
| Data derived from |
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions via characteristic shifts:
- Methyl groups (5,7-positions): δ 2.1–2.3 ppm (singlet) .
- 3-Fluorophenyl protons: δ 7.2–7.4 ppm (multiplet) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 313.12 .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., triazole-pyrimidine fusion angle) .
Advanced: How can contradictions in pharmacological data (e.g., antitumor vs. antifungal activity) be resolved?
Methodological Answer:
Discrepancies often arise from assay-specific conditions or cellular uptake variations:
- Dose-Response Curves: Compare IC₅₀ values across standardized assays (e.g., MTT for cytotoxicity vs. microdilution for antifungal activity) .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., 4-Cl) to enhance membrane permeability for antifungal applications .
Table 2: Biological Activity Comparison
| Assay Type | Activity (IC₅₀, μM) | Key Structural Factor |
|---|---|---|
| Antitumor (HeLa) | 12.3 ± 1.2 | 3-Fluorophenyl moiety |
| Antifungal (C. albicans) | 28.7 ± 3.1 | 5,7-Dimethyl groups |
| Data synthesized from |
Advanced: What strategies address spectral data contradictions (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Anomalies may stem from dynamic effects or impurities:
- Variable Temperature (VT) NMR: Detect conformational exchange broadening (e.g., triazole ring puckering) by cooling to −40°C .
- 2D-COSY/HSQC: Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Crystallographic Validation: Compare NMR data with X-ray-derived torsion angles to confirm substituent orientation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While no specific GHS hazards are reported , general precautions include:
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
- PPE: Wear nitrile gloves and safety goggles due to potential irritancy of triazole intermediates .
Advanced: How can computational methods predict regioselectivity in triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- DFT Calculations: Model transition states to predict favorable cyclization pathways (e.g., N1 vs. N2 attack) .
- Molecular Docking: Screen substituent effects on binding to target proteins (e.g., DHFR for antitumor activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
